Fargesol

Description

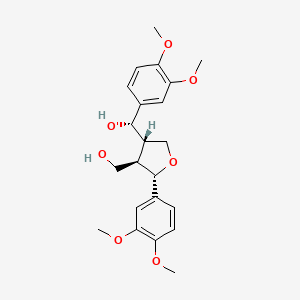

Structure

3D Structure

Properties

IUPAC Name |

(S)-(3,4-dimethoxyphenyl)-[(3S,4R,5S)-5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-25-17-7-5-13(9-19(17)27-3)21(24)16-12-29-22(15(16)11-23)14-6-8-18(26-2)20(10-14)28-4/h5-10,15-16,21-24H,11-12H2,1-4H3/t15-,16+,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXRGUWLQJECEW-LGFFLQIISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)OC)OC)O)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@@H](CO2)[C@@H](C3=CC(=C(C=C3)OC)OC)O)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Botanical Sources of Fargesol

Identification in Magnolia fargesii (Somatic Tissue and Reproductive Structures)

The compound Fargesol derives its name from Magnolia fargesii, the plant species from which it was first isolated and identified. Research has indicated the presence of this compound and its derivatives in various parts of this plant.

Notably, a related lignan (B3055560), Fargesin, has been isolated from the flower buds of Magnolia fargesii, a key reproductive structure of the plant. This finding suggests the biosynthetic machinery for this class of compounds is active in the floral tissues. While the initial isolation of this compound itself is attributed to this species, further detailed studies are required to quantify its distribution in specific somatic tissues such as the bark, wood, and leaves versus the reproductive structures like flowers and seeds. The co-occurrence of structurally similar lignans (B1203133) within the same plant part is a common phenomenon in phytochemistry.

Presence in Magnolia officinalis

Magnolia officinalis is a well-known plant in traditional medicine, and its chemical constituents have been extensively studied. The primary bioactive compounds isolated from its bark are the neolignans magnolol (B1675913) and honokiol. While a wide array of other lignans and chemical constituents have been identified in the bark and wood of Magnolia officinalis, current scientific literature does not prominently report the presence of this compound in this particular Magnolia species. The chemical profile of Magnolia officinalis appears to be dominated by other types of lignans, and further analytical studies would be necessary to definitively confirm or exclude the presence of this compound.

Isolation of this compound and its Derivatives from Other Botanical Genera (e.g., Bursera tonkinensis)

Beyond the Magnolia genus, this compound has been isolated from other botanical sources. A significant finding is the isolation of (-)-fargesol from the roots of Bursera tonkinensis. This discovery expanded the known botanical distribution of this compound beyond its namesake genus, indicating that the biosynthetic pathways leading to its formation are present in taxonomically distinct plant families. The isolation from Bursera tonkinensis highlights the importance of continued phytochemical screening of diverse plant species to understand the distribution of specific natural products.

Methodologies for Extraction and Primary Isolation of this compound from Plant Matrices

The extraction and isolation of this compound, like other lignans, from plant materials involve a series of standard phytochemical techniques. These methods are designed to efficiently separate the compound of interest from the complex mixture of metabolites present in the plant matrix.

A general procedure for the extraction of lignans from plant material begins with the collection and drying of the plant part of interest, such as the flower buds, bark, or roots. The dried material is then typically ground into a powder to increase the surface area for solvent extraction.

The powdered plant material is then subjected to extraction with an organic solvent. Methanol is a commonly used solvent for the initial extraction of lignans due to its polarity, which allows for the efficient dissolution of a wide range of compounds. This process is often carried out at room temperature over several days or can be accelerated using techniques like Soxhlet extraction, which involves continuous extraction with a heated solvent.

Following the initial extraction, the crude extract is typically concentrated under reduced pressure to remove the solvent. The resulting residue is then subjected to a process called liquid-liquid partitioning. This involves dissolving the extract in a water-methanol mixture and then sequentially partitioning it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step helps to separate compounds based on their polarity, with lignans often concentrating in the chloroform or ethyl acetate fractions.

Further purification of the lignan-rich fraction is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for the initial separation of compounds within the fraction. The column is eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound.

Final purification to obtain pure this compound is typically achieved through preparative high-performance liquid chromatography (HPLC). This technique offers high resolution and is capable of separating structurally similar compounds, yielding this compound with a high degree of purity. The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Plant Source | Plant Part | Isolated Compound(s) |

| Magnolia fargesii | Flower Buds | Fargesin (related lignan) |

| Bursera tonkinensis | Roots | (-)-Fargesol |

Structural Elucidation and Stereochemical Characterization of Fargesol and Its Derivatives

Fargesol as a Lignan (B3055560) Classification

This compound belongs to the extensive class of natural products known as lignans (B1203133). Lignans are a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropane units. mdpi.com These monomers, typically substituted cinnamic alcohols, are linked together at various positions, leading to a wide array of structural skeletons.

The classification of lignans is based on the specific linkage between the two C6-C3 (phenylpropane) units and the subsequent cyclization patterns. mdpi.com this compound is categorized as a furofuran lignan . This classification signifies that the two phenylpropane units are linked via β,β' (8-8') bonds, and additional ether linkages form a central bis-tetrahydrofuran ring system. This core structure is a common motif among bioactive lignans found in various plant species. Lignans are broadly subdivided into eight main groups, including furofuran, furan, dibenzylbutane, and aryltetralin, based on their carbon skeleton and cyclization. researchgate.net

Stereoisomeric Forms of this compound

Stereoisomerism is a critical feature of many natural products, including this compound. Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org The furofuran lignan skeleton of this compound contains multiple stereogenic centers (chiral carbons), which are carbon atoms bonded to four different substituent groups. msu.edu

The presence of 'n' stereogenic centers in a molecule can give rise to a maximum of 2ⁿ possible stereoisomers. wikipedia.orgbritannica.com These stereoisomers can be classified into two main types:

Enantiomers : These are pairs of stereoisomers that are non-superimposable mirror images of each other. libretexts.org They possess identical physical properties (e.g., melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. wikipedia.org

Diastereomers : These are stereoisomers that are not mirror images of each other. britannica.com This occurs in molecules with two or more stereocenters. Unlike enantiomers, diastereomers have different physical properties, which can allow for their separation by techniques like chromatography. libretexts.org

Spectroscopic Techniques for Definitive Structural Assignment

The unambiguous determination of this compound's structure, including its relative and absolute stereochemistry, is accomplished through the integrated use of several powerful spectroscopic methods. nih.gov Each technique provides unique and complementary pieces of information that, when combined, allow for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. auremn.org It provides detailed information about the carbon-hydrogen framework of a compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the molecular structure.

¹H NMR Spectroscopy : This technique provides information about the chemical environment of hydrogen atoms (protons). The chemical shift (δ) of a proton signal indicates its electronic environment, the integration reveals the number of protons generating the signal, and the splitting pattern (multiplicity) provides information about neighboring protons. For a lignan like this compound, distinct regions in the ¹H NMR spectrum would correspond to aromatic protons, methoxy (B1213986) group protons, and the aliphatic protons of the furofuran skeleton.

¹³C NMR Spectroscopy : This method provides a signal for each unique carbon atom in the molecule, revealing the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). auremn.org

2D NMR Techniques : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons, between carbons and their directly attached protons, and between carbons and protons over two or three bonds, respectively. This allows for the definitive assembly of the molecular fragments identified in 1D spectra.

Illustrative ¹H and ¹³C NMR Data for a Furofuran Lignan Skeleton

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |

| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | 55 - 60 |

| Benzylic Protons (Ar-CH) | 4.5 - 5.5 | 70 - 90 |

| Furan Ring Protons (-O-CH) | 3.0 - 4.5 | 50 - 80 |

Note: This table presents typical chemical shift ranges for the key functional groups found in furofuran lignans like this compound. Actual values are dependent on the specific substitution pattern and stereochemistry.

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of a unique elemental composition.

When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments. The pattern of these fragments, known as the fragmentation pattern, serves as a molecular fingerprint. Analysis of the mass-to-charge ratio (m/z) of these fragments can help to confirm the structure elucidated by NMR. For this compound, characteristic fragmentation would likely involve the cleavage of the bonds in the furofuran ring and the loss of substituents from the aromatic rings, providing further confirmation of the core structure.

While NMR and MS can define the connectivity of a molecule, they often cannot determine its absolute stereochemistry. For chiral molecules like this compound, specialized techniques are required. Circular Dichroism (CD) spectroscopy is a powerful method for investigating the stereochemical features of chiral molecules. creative-proteomics.comjascoinc.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govcreative-proteomics.com An achiral molecule will not produce a CD signal. For a chiral molecule, the CD spectrum is a unique signature of its specific three-dimensional structure. The spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

To determine the absolute configuration of a compound like this compound, experimental CD spectra are often compared with spectra predicted by quantum-chemical calculations for all possible stereoisomers. A match between the experimental spectrum and the calculated spectrum for one specific stereoisomer allows for the unambiguous assignment of its absolute configuration. This combined experimental and computational approach is a cornerstone of modern stereochemical analysis for natural products. scispace.com

Biosynthesis and Metabolic Pathways of Fargesol

Proposed Phenylpropanoid Origin and Shikimate Pathway Linkages

The biosynthesis of Fargesol commences with the shikimate pathway, a seven-step metabolic route that converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate. Chorismate is a critical branch-point metabolite, leading to the formation of the aromatic amino acids L-phenylalanine and L-tyrosine.

L-phenylalanine serves as the primary entry point into the phenylpropanoid pathway. The initial and committing step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and O-methyltransferases (OMTs) , convert cinnamic acid into various hydroxycinnamic acids, including ferulic acid. These acids are then activated to their corresponding CoA esters by 4-coumarate:CoA ligase (4CL) .

The activated hydroxycinnamoyl-CoAs are then reduced to their corresponding alcohols, the monolignols. The primary monolignol precursor for this compound and many other lignans (B1203133) is believed to be coniferyl alcohol . This reduction is a two-step process catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) . Thus, the carbon skeleton of this compound is directly derived from two phenylpropanoid units, which originate from the shikimate pathway.

| Precursor Pathway | Key Precursors/Intermediates | Key Enzymes |

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose 4-phosphate, Chorismate, L-Phenylalanine | - |

| Phenylpropanoid Pathway | Cinnamic acid, Ferulic acid, Coniferyl alcohol | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD) |

Enzymatic Transformations and Key Intermediates in Lignan (B3055560) Biosynthesis Relevant to this compound

The biosynthesis of furanofuran lignans, the structural class to which this compound belongs, proceeds through a series of key enzymatic transformations starting from monolignol precursors. The central intermediate in the formation of many furanofuran lignans is pinoresinol (B1678388) .

The formation of pinoresinol from two molecules of coniferyl alcohol is a critical step that determines the stereochemistry of the resulting lignan. This oxidative coupling is mediated by a laccase or peroxidase, which generates coniferyl alcohol radicals. The subsequent stereoselective coupling of these radicals to form either (+)- or (-)-pinoresinol (B158572) is directed by a special class of non-enzymatic proteins known as dirigent proteins (DIRs) . The specific DIR present in a plant species dictates the enantiomer of pinoresinol that is produced.

Following the formation of pinoresinol, a series of stereospecific reductions occur, catalyzed by pinoresinol-lariciresinol reductases (PLRs) . These enzymes typically catalyze the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol. The substrate and stereospecificity of these PLRs are crucial in diversifying the downstream lignan structures. In the context of this compound's furanofuran skeleton, further enzymatic modifications of a pinoresinol-like intermediate are expected. These modifications likely involve hydroxylations and methylations to achieve the specific substitution pattern observed in this compound.

| Intermediate | Precursor(s) | Key Enzymes/Proteins |

| Pinoresinol | 2 x Coniferyl alcohol | Laccase/Peroxidase, Dirigent Protein (DIR) |

| Lariciresinol | Pinoresinol | Pinoresinol-Lariciresinol Reductase (PLR) |

| Secoisolariciresinol | Lariciresinol | Pinoresinol-Lariciresinol Reductase (PLR) |

Postulated Mechanisms for this compound Structural Formation (e.g., C-O Bond Cleavage)

The precise enzymatic steps leading from a central lignan intermediate like pinoresinol to the final structure of this compound have not been fully elucidated. However, based on the chemical structure of this compound and related lignans found in Magnolia species, several mechanisms can be postulated. The formation of the tetrahydrofuran (B95107) rings characteristic of furanofuran lignans is a direct consequence of the oxidative coupling of the two monolignol units.

Further modifications to the aromatic rings and the propanoid side chains are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) . CYPs are a versatile class of enzymes known to catalyze a wide range of hydroxylation and other oxidative reactions in secondary metabolism. OMTs are responsible for the methylation of hydroxyl groups, which is a common modification in lignan biosynthesis, contributing to their structural diversity and biological activity.

While direct evidence for C-O bond cleavage in the biosynthesis of this compound is not available, such reactions are known to occur in the metabolism of related phenylpropanoid-derived compounds, particularly in the degradation of lignin. It is plausible that specific CYPs or other oxidoreductases could be involved in the cleavage and rearrangement of ether linkages to form unique structural motifs, although this remains a topic for further investigation in the context of this compound biosynthesis.

Comparative Biosynthetic Analyses with Related Lignans and Neolignans within Magnoliaceae

The family Magnoliaceae is a rich source of a diverse array of lignans and neolignans, often with complex stereochemistry. Several lignans structurally related to this compound, such as Fargesin and Magnolin, are also found in Magnolia species, suggesting a shared and evolutionarily related biosynthetic machinery.

Comparative analyses of the lignan profiles across different Magnolia species reveal variations in the types and stereochemistry of the accumulated compounds. This diversity likely arises from differences in the substrate and stereospecificity of the key enzymes in the lignan biosynthetic pathway, namely DIRs and PLRs. For instance, the presence of different DIRs would lead to the formation of different pinoresinol enantiomers, which would then be channeled into distinct downstream pathways by stereospecific PLRs and other modifying enzymes.

Synthetic Methodologies and Chemical Modifications of Fargesol

Total Synthesis Approaches for Fargesol

Chemoenzymatic Synthetic Routes for Lignan (B3055560) Scaffolds

Chemoenzymatic approaches combine chemical reactions with enzymatic transformations, leveraging the high selectivity and efficiency of enzymes. This strategy has been successfully applied to the synthesis of various natural products, including lignans (B1203133) like podophyllotoxin (B1678966) and related aryltetralin lignans. ambeed.cnresearchgate.netnih.gov Enzymes, particularly oxidoreductases and dioxygenases, play a crucial role in the biosynthesis of lignans by catalyzing the oxidative coupling of monolignols. biocrick.com Chemoenzymatic syntheses can involve enzymatic steps for key chiral center formation or late-stage functionalization, coupled with chemical steps for constructing the carbon skeleton. researchgate.netnih.govnih.gov While these methods offer promising avenues for the synthesis of complex lignans with control over stereochemistry, specific chemoenzymatic routes for this compound were not identified in the search results.

Semi-Synthesis and Derivatization Strategies for this compound Analogues

Semi-synthesis involves using naturally occurring compounds as starting materials for further chemical modification. This approach is valuable for creating analogues of natural products with potentially altered or improved properties. Derivatization, a form of chemical modification, is often used to change the physical or chemical properties of a compound, such as solubility or volatility, or to introduce new functional groups. sigmaaldrich.comnih.gov While specific semi-synthesis or derivatization strategies for this compound were not extensively reported, the existence of 9-O-Acetyl-fargesol in nature suggests that acetylation of this compound is a possible modification. medchemexpress.comchemfaces.com General methods for the derivatization of compounds containing hydroxyl groups, common in lignans like this compound, are well-established in organic chemistry. sigmaaldrich.com Semi-synthesis has been applied to other natural products and lignan analogues to explore structure-activity relationships and develop new compounds. nih.govresearchgate.netnih.govnih.govlibretexts.org

Development of Novel Reaction Pathways for Lignan Scaffolds

Research into novel reaction pathways is continuously expanding the synthetic toolbox available for constructing complex molecules like lignans. This includes the development of new catalytic methods, cascade reactions, and biomimetic approaches that mimic natural biosynthetic routes. biosynth.comchemfaces.com For example, studies have explored divergent reaction pathways leading to different lignan scaffolds from common precursors. chemfaces.com Transition metal-catalyzed cyclization and coupling reactions have also been developed for the synthesis of various lignan frameworks. chemfaces.com These advancements in synthetic methodology contribute to more efficient and selective routes for accessing diverse lignan structures, which could potentially be applied to the synthesis of this compound or its analogues, although specific applications to this compound were not detailed.

Stereoselective Synthesis of this compound Enantiomers

Stereoselective synthesis is crucial for the preparation of chiral compounds like this compound, where different enantiomers can exhibit distinct biological activities. google.comegrassbcollege.ac.inresearchgate.net Achieving high stereoselectivity in the formation of chiral centers is a significant challenge in organic synthesis. Strategies include asymmetric synthesis using chiral catalysts or auxiliaries, and stereospecific reactions. researchgate.netgoogle.commolnova.com While the stereochemistry of (-)-Fargesol has been reported, indicating its existence as a specific enantiomer, detailed methods for the stereoselective synthesis of this compound enantiomers were not found in the consulted literature. researchgate.netnih.govyoutube.com However, significant progress has been made in the stereoselective synthesis of other lignans and complex molecules, employing various techniques to control the formation of multiple chiral centers. nih.gov These general stereoselective methods provide a foundation that could potentially be adapted for the controlled synthesis of this compound enantiomers.

Chemical Derivatives and Structure Activity Relationship Sar Studies of Fargesol

Characterization of Naturally Occurring Fargesol Derivatives (e.g., 9-O-Acetyl-fargesol)

Naturally occurring derivatives of this compound have been isolated and characterized from plant sources. One notable example is 9-O-Acetyl-fargesol. This lignan (B3055560) has been isolated from the seeds of Magnolia praecocissima and the peels of Magnolia officinalis. medchemexpress.comchemfaces.com The characterization of such derivatives involves spectroscopic techniques to determine their chemical structures, including the position and nature of substituent groups like the acetyl moiety in 9-O-Acetyl-fargesol. These naturally occurring variations of the this compound structure can exhibit different biological activities compared to the parent compound, highlighting the significance of these modifications.

Synthesis and Evaluation of Synthetic this compound Analogues

The synthesis of synthetic analogues of natural products like this compound is a common strategy in medicinal chemistry to explore the chemical space around a bioactive scaffold and potentially identify compounds with improved properties or novel activities. While specific details on the synthesis and evaluation of this compound analogues are not extensively detailed in the provided search results, the general approach involves designing molecules that share structural similarities with this compound but incorporate modifications at specific positions. nih.govnih.govresearchgate.net These synthetic analogues are then evaluated in various biological assays to determine their potency and efficacy. Studies on other lignans (B1203133) and natural products demonstrate that even subtle changes in structure can lead to significant differences in biological activity. nih.govnih.govpsu.edu

Elucidation of Structure-Activity Relationships within the this compound Lignan Subgroup

Understanding the structure-activity relationships (SAR) within the this compound lignan subgroup involves correlating specific structural features of this compound and its derivatives/analogues with their observed biological activities. Lignans, as a broader class, have been studied for their SAR, revealing that stereochemistry and the presence and position of functional groups significantly influence their interactions with biological targets. psu.edunih.gov For instance, studies on other lignans have shown that asymmetrical molecular configurations and specific stereo- and chiral specificities can lead to greater potency in biological assays, such as antagonism of platelet-activating factor (PAF). nih.gov Within the this compound subgroup, SAR studies would aim to identify which parts of the this compound structure are crucial for its activity and how modifications affect this activity. This can involve studying naturally occurring derivatives with known structural variations or evaluating a series of synthetic analogues with systematic modifications.

Biological Activities and Screening Studies of Fargesol in Vitro Academic Perspectives

In Vitro Screening for Bioactivity Potentials

In vitro screening studies have identified Fargesol as a multifunctional lignan (B3055560) with a wide spectrum of biological activities. Initial research focusing on the traditional uses of its source plant for treating inflammatory conditions like sinusitis and allergic rhinitis has led to more targeted investigations.

A comprehensive review of available scientific literature indicates that the bioactivity of this compound extends beyond its well-documented anti-inflammatory properties. Screenings have revealed its potential in several other areas. For instance, this compound has demonstrated antiprotozoal and antimycobacterial activities, suggesting a role in combating specific microbial infections. It has also been noted for its antifeedant activity. Furthermore, studies have highlighted its effectiveness in modulating lipid and glucose metabolism, its potential to attenuate myocardial apoptosis, and its ability to influence melanin (B1238610) synthesis. In cellular models, this compound has been shown to inhibit the proliferation of T-lymphocytes and prevent degranulation in mast cells, underlying its anti-allergic potential. This broad range of activities identified through various screening models underscores this compound's status as a versatile phytochemical with numerous therapeutic possibilities warranting further investigation.

Evaluation of Plant Growth Regulatory Activities

The evaluation of this compound for plant growth regulatory (PGR) activities is not an area that has been extensively covered in available scientific literature. While lignans (B1203133) as a chemical class are crucial for plant defense and structure, specific data on this compound's role in processes such as cell elongation, division, root formation, or flowering—key functions modulated by PGRs—is not prominently documented in academic studies. Therefore, its capacity to act as a natural plant growth regulator remains an uninvestigated aspect of its biological profile.

Exploration of this compound's Contribution to the Observed Bioactivities of its Source Plant Extracts in In Vitro Models

This compound is a principal bioactive constituent of Flos Magnoliae, the dried flower buds of Magnolia fargesii. This traditional medicine has long been used in Asia to treat inflammatory ailments, including sinusitis, allergic rhinitis, and associated headaches. In vitro research has been pivotal in substantiating that this compound is not merely a passive component but a significant contributor to the therapeutic effects of the plant extract.

Studies involving the bioassay-guided fractionation of Magnolia fargesii extracts have consistently isolated this compound as a key active compound. For example, when fractions of the extract were tested for their ability to suppress inflammatory responses in cell models, the fractions containing this compound showed potent activity. Subsequent testing of the purified this compound confirmed its strong anti-inflammatory effects. Similarly, the anti-allergic effects of the whole extract, such as the inhibition of mast cell degranulation and T-cell proliferation, have been directly attributed to this compound. In one study, this compound was the most potent among several isolated lignans at inhibiting store-operated calcium entry (SOCE) via the ORAI1 channel, a critical step in the activation of immune cells like T-cells and mast cells. These findings demonstrate that this compound is a major contributor to the anti-inflammatory and anti-allergic bioactivities of its source plant's extracts observed in in vitro models.

Potential in Antimicrobial Research as a Constituent of Compositions

Other reports have also mentioned the antibacterial activity of active compounds isolated from Magnolia fargesii, including this compound. While these findings are promising, the current body of research often presents these activities as part of a broader screening. Detailed in vitro studies focusing on this compound's specific spectrum of activity, its minimum inhibitory concentration (MIC) against various pathogens, and its mechanism of antimicrobial action are less common. Therefore, while its potential as an antimicrobial constituent is recognized, further focused research is required to fully characterize its efficacy and suitability for inclusion in antimicrobial compositions.

Role in Cellular Signaling Pathways and Molecular Interactions

This compound exerts its biological effects by modulating several key intracellular signaling pathways that are crucial in inflammation and cell proliferation. In vitro studies using various cell lines have elucidated its molecular interactions, particularly its ability to inhibit pro-inflammatory and oncogenic signaling cascades.

One of the most significant findings is this compound's role as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB and suppress the degradation of its inhibitory protein, IκBα. This action effectively blocks the transcription of numerous pro-inflammatory genes.

This compound also targets the Activator Protein-1 (AP-1) pathway. Its inhibitory effects on AP-1 have been linked to the suppression of the Protein Kinase C (PKC) pathway. Furthermore, within the Mitogen-Activated Protein Kinase (MAPK) family, this compound has been found to specifically downregulate c-Jun N-terminal kinase (JNK), which in turn contributes to the attenuation of both AP-1 and NF-κB activation.

In the context of cancer cell growth, this compound has been observed to suppress the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is critical for cell survival and proliferation. By inhibiting these fundamental signaling pathways, this compound can effectively control cellular responses to a variety of external stimuli.

While several studies mention that this compound possesses properties that attenuate oxidative stress, specific data from standardized in vitro antioxidant capacity assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (Ferric Reducing Antioxidant Power) are not widely reported in the current literature. However, lignans isolated from Magnolia fargesii, as a group, have been recognized for their antioxidant activities through methods like superoxide (B77818) radical-scavenging assays. The demonstrated ability of this compound to reduce inflammatory responses, which are often linked with oxidative stress, indirectly supports its role in mitigating oxidative damage within a cellular environment.

The modulation of anti-inflammatory responses by this compound has been extensively documented in vitro. It targets key enzymatic and cytokine pathways involved in the inflammatory cascade. Studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (such as RAW264.7) and phorbol (B1677699) ester (PMA)-stimulated human monocytes (THP-1) have provided detailed insights into its mechanisms.

This compound has been shown to significantly inhibit the expression and production of pro-inflammatory enzymes, including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). This leads to a subsequent reduction in the levels of their products, Nitric Oxide (NO) and Prostaglandin E2 (PGE2), which are key mediators of inflammation.

Furthermore, this compound effectively downregulates the production of several pro-inflammatory cytokines. Treatment with this compound has been found to decrease the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This broad-spectrum inhibition of inflammatory mediators is a direct result of its action on upstream signaling pathways like NF-κB and AP-1.

| Mediator | Cell Line | Inducer | Observed Effect | Reference |

|---|---|---|---|---|

| iNOS | RAW264.7, THP-1 | LPS, PMA | Downregulation of protein and mRNA expression | |

| COX-2 | RAW264.7, THP-1 | LPS, PMA | Downregulation of protein and mRNA expression | |

| TNF-α | RAW264.7, THP-1 | LPS, PMA | Inhibition of production/secretion | |

| IL-1β | THP-1 | PMA | Inhibition of production | |

| IL-6 | THP-1 | PMA | Inhibition of production | |

| Nitric Oxide (NO) | LPS-activated microglia | LPS | Inhibition of production |

Modulation of Key Cellular Regulatory Mechanisms (e.g., MAPKs, NF-kappaB, if evidence arises)

This compound, a lignan compound, has been the subject of in vitro academic research to elucidate its effects on key cellular regulatory mechanisms, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) signaling pathways. These pathways are crucial in regulating a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. Studies suggest that this compound can modulate these pathways, although its effects on the MAPK pathway may be cell-type dependent.

Modulation of the NF-κB Pathway:

In vitro studies have demonstrated that this compound can suppress the NF-κB signaling pathway, a key regulator of inflammatory responses. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used model for studying inflammation, this compound exhibited significant inhibitory effects on NF-κB activation. mdpi.com The research indicated that this compound blocked the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation. mdpi.com

Furthermore, this compound was found to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are downstream targets of the NF-κB pathway and key mediators of inflammation. mdpi.com The study also employed an NF-κB-luciferase reporter assay, which showed that this compound dose-dependently inhibited NF-κB transcriptional activity. mdpi.com These findings collectively suggest that this compound exerts its anti-inflammatory effects, at least in part, through the suppression of the NF-κB signaling cascade.

Another study focusing on osteoarthritis also highlighted the inhibitory effect of this compound on the NF-κB pathway, observing suppression of p65/NF-κB signaling. researchgate.net

Table 1: In Vitro Effects of this compound on the NF-κB Pathway in LPS-Stimulated RAW264.7 Macrophages

| Parameter | Observation | Reference |

|---|---|---|

| Nuclear Translocation of p-p65 | Blocked | mdpi.com |

| iNOS Protein Levels | Downregulated | mdpi.com |

| COX-2 Protein Levels | Downregulated | mdpi.com |

| NF-κB-Luciferase Activity | Dose-dependently inhibited | mdpi.com |

Modulation of the MAPK Pathway:

The in vitro effects of this compound on the MAPK pathway appear to be more complex and potentially cell-type specific. The MAPK family includes several key kinases, such as extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, which are involved in cellular responses to a variety of stimuli.

One study investigating the role of this compound in osteoarthritis demonstrated that it suppressed both p38 and ERK MAPK signaling pathways. researchgate.net Similarly, research on murine malignant and immortalized melanocytes found that this compound inhibited the p38/MAPK signaling pathway as part of its anti-melanogenic effect. nih.gov

In contrast, a different study on premalignant JB6 Cl41 and HaCaT cells reported that this compound inhibited the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway without altering or, in some cases, even increasing the activity of the MAPK pathway. mdpi.comnih.govnih.gov However, in the same study, when colon cancer cells were treated with this compound, both the PI3K/AKT and MAPK signaling pathways were abrogated. mdpi.comnih.gov This suggests a differential effect of this compound on MAPK signaling depending on the cell type and its malignancy.

Table 2: In Vitro Effects of this compound on the MAPK Pathway in Various Cell Lines

| Cell Line/Context | Effect on MAPK Pathway | Specific Kinases Affected | Reference |

|---|---|---|---|

| Osteoarthritis Model | Suppression | p38, ERK | researchgate.net |

| Murine Melanoma Cells | Inhibition | p38 | nih.gov |

| Premalignant JB6 Cl41 and HaCaT Cells | No alteration or increase | Not specified | mdpi.comnih.govnih.gov |

| Colon Cancer Cells | Abrogation | Not specified | mdpi.comnih.gov |

Mechanistic Investigations at Molecular and Cellular Levels

Ligand-Target Binding Studies (e.g., using affinity-based techniques)

Affinity-based techniques are instrumental in identifying and characterizing the direct molecular targets of bioactive compounds like farnesol (B120207). These methods, such as affinity chromatography and photoaffinity labeling, utilize the specific binding affinity between a ligand (farnesol) and its protein target.

While the scientific literature describes the application of these techniques for various natural products, specific studies employing affinity-based methods to comprehensively identify the direct binding partners of farnesol are not extensively detailed in publicly available research. Affinity chromatography would involve immobilizing a farnesol derivative on a solid support to capture its binding proteins from a cell lysate. Subsequently, these proteins would be eluted and identified, typically by mass spectrometry. Photoaffinity labeling, another powerful technique, would involve a chemically modified farnesol probe that, upon photoactivation, covalently binds to its target protein, allowing for its identification and characterization.

Although direct affinity-based profiling of farnesol is not widely reported, its interactions with specific receptors have been identified through other means, as discussed in the following sections.

Enzyme Inhibition or Activation Profiling

The evaluation of a compound's effect on enzyme activity is a critical step in understanding its biological function. Enzyme inhibition and activation profiling assays are used to determine the potency and mechanism of action of a compound against a panel of enzymes.

Receptor Interaction Dynamics

Farnesol and its metabolites have been identified as ligands for specific nuclear receptors, playing a role in the regulation of gene transcription.

Research has shown that farnesol and its metabolites can act as effective activators for a mammalian orphan receptor that forms a heterodimeric complex with the retinoid X receptor (RXR). nih.gov This orphan receptor was later identified as the farnesoid X-activated receptor (FXR). nih.gov The activation of this receptor complex by farnesol metabolites suggests a role for these compounds in intracellular signaling pathways that were previously thought to be primarily regulated by hormones and vitamins. nih.gov This interaction highlights a mechanism by which intermediary metabolites can directly influence gene expression in higher organisms. nih.gov

The binding of farnesol to these nuclear receptors initiates a conformational change in the receptor, leading to the recruitment of coactivator or corepressor proteins and subsequent modulation of target gene transcription. These genes are involved in various metabolic processes, including cholesterol, bile acid, and lipid metabolism.

Elucidation of Molecular Pathways and Signaling Cascades

Farnesol has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway: In human lung adenocarcinoma cells, farnesol treatment has been demonstrated to induce the expression of immune and inflammatory response genes. nih.gov This induction is dependent on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov Mechanistic studies have revealed that farnesol treatment leads to a reduction in the level of IκBα, an inhibitor of NF-κB, and promotes the translocation of the p65/RelA subunit of NF-κB to the nucleus. nih.gov Furthermore, farnesol induces the phosphorylation of p65 at Ser276, a critical step for its transactivation activity. nih.gov This phosphorylation is mediated by the MEK1/2-ERK1/2-MSK1 signaling cascade, indicating a crosstalk between the MAPK and NF-κB pathways in response to farnesol. nih.gov

mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth, proliferation, and survival. Computational studies have suggested that farnesol may act as an inhibitor of the mTOR signaling pathway. This potential inhibitory action could contribute to its observed effects on cell cycle and apoptosis in various cell types.

Computational Chemistry and Molecular Docking Approaches for Mechanistic Insights

Computational methods, including molecular docking and molecular dynamics simulations, provide valuable insights into the potential interactions between farnesol and its molecular targets at an atomic level.

A molecular docking study investigated the potential of farnesol as an anticancer agent by examining its interaction with the mTOR protein and its downstream effectors, p70S6K and eIF4E. The study calculated the binding affinities of farnesol to these proteins and compared them to the known mTOR inhibitor, rapamycin.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Fargesol | mTOR | -9.66 |

| This compound | p70S6K | -7.4 |

| This compound | eIF4E | -7.8 |

| Rapamycin | mTOR | -10.45 |

| Rapamycin | p70S6K | -10.65 |

| Rapamycin | eIF4E | -8.16 |

The binding affinity of farnesol to mTOR was found to be comparable to that of rapamycin, suggesting its potential as an mTOR inhibitor. Molecular dynamics simulations further supported a stable interaction between farnesol and the active site of the target proteins. These computational findings provide a basis for further experimental validation of farnesol as a modulator of the mTOR pathway.

Advanced Analytical Methodologies in Fargesol Research

Chromatographic Separation Techniques

Chromatography plays a vital role in separating Fargesol from other compounds present in crude extracts or samples. Various chromatographic techniques offer different advantages based on the properties of the analyte and the complexity of the mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile and thermally labile compounds like this compound. It involves a liquid mobile phase that carries the sample through a stationary phase, typically a column packed with small particles hplc.eunih.gov. The separation is based on differential interactions between the analytes and the stationary and mobile phases. HPLC is frequently employed for the identification and quantification of phenolic compounds and flavonoids in natural products nih.gov. It can be used for both analytical and preparative purposes, allowing for the isolation of this compound in sufficient quantities for further analysis hplc.eu. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common mode for analyzing compounds like this compound. hplc.eunih.gov. HPLC methods can be developed and validated to ensure specificity, linearity, accuracy, and precision for the analysis of target compounds japsonline.com.

Gas Chromatography (GC)

Gas Chromatography (GC) is an effective technique for separating volatile or semi-volatile compounds. While this compound itself may require derivatization to increase its volatility, GC is often coupled with mass spectrometry (GC-MS) for the analysis of various compounds, including those that might be related to or co-occur with this compound chemfaces.comnih.govwikipedia.org. GC separates compounds based on their boiling points and their interaction with the stationary phase in a heated column nih.govphenomenex.com. Capillary columns with small internal diameters can provide high efficiency and resolution in GC analysis phenomenex.blog. Derivatization techniques, such as silylation, can be applied to make polar compounds like phenols more volatile and suitable for GC analysis phenomenex.com. GC-MS is a powerful tool for identifying compounds by comparing their fragmentation patterns and retention times to spectral libraries nih.govwikipedia.org.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are planar chromatographic techniques used for the separation and qualitative analysis of compounds. TLC is a simple and cost-effective method often used for initial screening and method development longdom.orgmdpi.com. HPTLC is an advanced form of TLC that offers higher resolution, sensitivity, and reproducibility due to the use of finer stationary phase particles and more sophisticated instrumentation longdom.orgresearchgate.net. HPTLC can be used for both qualitative and quantitative analysis of a wide range of compounds, including natural products longdom.orgmdpi.com. It is advantageous for its high sample throughput and minimal sample clean-up requirements mdpi.com. HPTLC can be used to separate and identify compounds based on their retention factors (Rf values) and can be coupled with densitometry for quantitative analysis mdpi.comresearchgate.net.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules wikipedia.orgthermofisher.com. When coupled with chromatographic techniques, it provides a highly selective and sensitive method for the analysis of complex mixtures.

Mass Spectrometry Techniques in this compound Research:

| Technique | Description | Applications in this compound Research Context |

| Electron Ionization Mass Spectrometry (EI-MS) | Ionization by electron bombardment, often used with GC. Produces fragmentation patterns useful for identification. | Used in GC-MS for analyzing volatile or derivatized compounds potentially found with this compound. nih.govwikipedia.org |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Soft ionization technique producing molecular ions, suitable for polar and thermally labile compounds. | Commonly used with LC-MS for analyzing this compound and related compounds. thermofisher.comnih.gov |

| Tandem Mass Spectrometry (MS/MS or MS²) | Involves multiple stages of mass analysis, allowing for fragmentation of selected ions for structural elucidation. | Provides detailed structural information about this compound and co-occurring compounds. nih.govnih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, allowing for the determination of elemental composition. | Crucial for confirming the molecular formula of this compound and identifying unknown compounds. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications (e.g., UPLC-Q-TOF/MS, LC-ESI-LTQ-Orbitrap-MS)

LC-MS is a widely used hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry thermofisher.comnih.gov. This combination is particularly useful for analyzing complex mixtures containing non-volatile or semi-volatile compounds like this compound.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) offers enhanced chromatographic resolution and accurate mass measurements mdpi.comwaters.com. UPLC, an evolution of HPLC, uses smaller particles to achieve faster separations and higher peak capacity waters.com. Q-TOF MS provides high resolution and accurate mass data for both precursor and fragment ions, aiding in the identification and structural characterization of compounds japsonline.commdpi.com. This technique has been applied to comprehensive metabolite profiling in various studies mdpi.comnih.gov.

Liquid Chromatography-Electrospray Ionization-Linear Ion Trap-Orbitrap-Mass Spectrometry (LC-ESI-LTQ-Orbitrap-MS) is another powerful hyphenated technique that combines the sensitivity of a linear ion trap with the high resolution and accurate mass capabilities of an Orbitrap mass analyzer nih.govmdpi.comthermofisher.com. ESI is a soft ionization method suitable for polar molecules thermofisher.comnih.gov. The linear ion trap provides fast scanning and high sensitivity, while the Orbitrap delivers very high resolution and accurate mass measurements, enabling confident identification of compounds and the study of complex samples nih.govmdpi.comthermofisher.com. This technique has been used for the identification of phenolic compounds and other secondary metabolites in natural extracts nih.govmdpi.com.

Data from a study using LC-ESI/LTQ-Orbitrap-MS to identify phenolic compounds in grape canes illustrates the type of detailed findings obtainable with this method. The study identified 75 polyphenolic compounds, including various classes such as hydroxybenzoic acids, flavanols, and stilbenoids, providing their retention times, accurate masses, and fragmentation patterns nih.gov.

Table: Example Data from LC-ESI-LTQ-Orbitrap-MS Analysis (Illustrative based on search result nih.gov)

| Peak | Compound Class | Retention Time (min) | Accurate Mass [M − H]− | MS/MS Fragments |

| 1 | Hydroxybenzoic acid | x.xx | [M-H]- mass | fragment ions |

| 2 | Flavanol | y.yy | [M-H]- mass | fragment ions |

| 3 | Stilbenoid | z.zz | [M-H]- mass | fragment ions |

| ... | ... | ... | ... | ... |

Hyphenated Techniques (e.g., HPLC-HRMS-SPE-NMR)

The combination of multiple analytical techniques in a single system, known as hyphenation, provides even more comprehensive information about a compound. HPLC-HRMS-SPE-NMR is a powerful example of such a hyphenated technique nih.govresearchgate.net.

HPLC-HRMS-SPE-NMR integrates High-Performance Liquid Chromatography (HPLC) for separation, High-Resolution Mass Spectrometry (HRMS) for accurate mass information, Solid-Phase Extraction (SPE) for online concentration and solvent exchange, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation nih.govresearchgate.netchromatographyonline.com. This setup allows for the direct analysis of components eluting from the HPLC column by HRMS and NMR, without the need for off-line fraction collection and purification researchgate.netchromatographyonline.com. The SPE unit traps the eluting peaks, removes incompatible solvents from the mobile phase, and allows for the elution of the analyte in a deuterated solvent suitable for NMR analysis chromatographyonline.com. This online concentration significantly increases the sensitivity of NMR detection, making it possible to acquire 2D NMR experiments and work with limited sample quantities researchgate.netuab.cat.

This hyphenated technique is particularly valuable in natural product research for the rapid dereplication (identification of known compounds) and structural elucidation of novel compounds directly from complex mixtures researchgate.netchromatographyonline.com. It provides a wealth of complementary data (chromatographic behavior, accurate mass, fragmentation pattern, and detailed structural information from NMR) in a single analysis. researchgate.netuab.cat.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Metabolomics Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of organic compounds, including natural products like this compound. It provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C) jchps.comox.ac.ukrsc.orgnumberanalytics.com.

NMR spectroscopy also plays a role in metabolomics profiling, which involves the comprehensive analysis of metabolites in biological systems biorxiv.org. While specific studies detailing the metabolomics profiling of this compound itself using NMR were not prominently found, NMR is a recognized technique for identifying and quantifying metabolites in complex biological mixtures biorxiv.org. This could be applied to study the metabolic fate of this compound in organisms or to profile the chemical composition of natural sources containing this compound. Studies on other compounds demonstrate the use of 1D and 2D NMR for identifying metabolites in biological samples researchgate.net. For example, 1D ¹H NMR spectra have been used to analyze farnesol (B120207) and its metabolites researchgate.net.

Advanced Bioactivity-Guided Fractionation and Screening Methodologies

Bioactivity-guided fractionation is a strategy used in natural product research to isolate and identify compounds responsible for a particular biological activity uni-halle.deresearchgate.netmdpi.comnih.govnih.gov. This process involves the stepwise separation of a crude extract based on physical and chemical properties, with each fraction being tested for the desired bioactivity researchgate.net. Active fractions are then further separated and tested until pure, active compounds are isolated researchgate.net.

Advanced methodologies enhance the efficiency and speed of this process. While the search results did not provide specific examples of these advanced techniques being applied directly to this compound, the principles and applications in natural product research are well-established.

Ultrafiltration-HPLC

Ultrafiltration coupled with HPLC (Ultrafiltration-HPLC) is a technique used for screening and identifying compounds that bind to a specific target molecule, such as an enzyme or receptor, within a complex mixture nih.govresearchgate.net. In this method, the mixture is incubated with the target, and then ultrafiltration is used to separate bound ligands from unbound compounds based on size nih.govnih.gov. The filtrate, containing unbound molecules, is then analyzed by HPLC to identify the compounds that did not bind, while the retained fraction can be further processed to identify the bound ligands nih.gov. This approach can be coupled with mass spectrometry for identification researchgate.net. This method is useful for analyzing interactions between molecules in complex biological samples nih.govnih.gov. Studies on other natural product mixtures demonstrate the use of ultrafiltration-HPLC for screening potential pharmacodynamically active components researchgate.net.

Bio-affinity Chromatography

Bio-affinity chromatography is a type of affinity chromatography that utilizes a biological binding agent, such as a protein or enzyme, immobilized on a stationary phase to selectively capture target molecules from a mixture davidson.edunih.govbio-rad.comcytivalifesciences.com. This technique relies on the specific and reversible interaction between the immobilized ligand and its binding partner bio-rad.comcytivalifesciences.com. In the context of bioactivity-guided fractionation, a target protein involved in a biological pathway of interest could be immobilized on a column davidson.edunih.gov. When a natural extract is passed through the column, compounds that bind to the target protein are retained, while others pass through bio-rad.comcytivalifesciences.com. The bound compounds can then be eluted and further analyzed cytivalifesciences.com. This method offers high selectivity and can significantly simplify the isolation of bioactive compounds bio-rad.com.

Cellular Membrane Affinity Chromatography

Cellular Membrane Affinity Chromatography (CMAC) is a specialized form of affinity chromatography that uses immobilized cell membranes or isolated transmembrane proteins as the stationary phase nih.govnih.goviapchem.org. This technique is particularly valuable for identifying compounds that interact with membrane-bound receptors or transporters in their native lipid environment nih.govnih.gov. CMAC columns can be prepared by immobilizing cell membranes or isolated transmembrane proteins onto a stationary phase nih.gov. This allows for the screening of complex natural matrices, such as plant extracts, to identify secondary metabolites that bind to these membrane targets nih.goviapchem.org. CMAC can be used to characterize binding sites and determine binding affinities nih.goviapchem.org. This targeted approach requires prior knowledge of the transmembrane protein whose interaction is being investigated nih.gov.

Ligand Fishing Techniques

Ligand fishing is a bioanalytical screening method based on the affinity selection of a ligand from a complex biological sample by an immobilized receptor or target molecule nih.govmdpi.com. This technique is versatile and can be applied to various interacting pairs, including enzyme-inhibitor, receptor-ligand, and protein-protein interactions nih.gov. In the context of natural product discovery, ligand fishing can be used to "fish out" compounds from complex mixtures that bind to a specific biological target mdpi.com. The target is typically immobilized on a solid support nih.gov. When a natural extract is exposed to the immobilized target, compounds with affinity for the target will bind and be retained mdpi.com. These bound ligands can then be eluted and identified using techniques like mass spectrometry mdpi.com. Ligand fishing offers specificity and efficiency, making it suitable for screening complex natural product mixtures mdpi.com.

Quantitative Analytical Techniques for this compound and its Derivatives

Quantitative analytical techniques are essential for determining the concentration of this compound and its derivatives in various samples, such as plant extracts, biological fluids, or formulations. High-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, PDA, MS) is a widely used technique for the quantitative analysis of natural products chemfaces.comchemfaces.commicrocombichem.com. HPLC allows for the separation of this compound from other compounds in a mixture, and the detector provides a signal proportional to the amount of the compound microcombichem.com.

Specific methods for the quantitative determination of this compound were not detailed in the search results. However, the principle of quantitative analysis using HPLC involves developing a method with appropriate chromatographic conditions (column, mobile phase, flow rate) to achieve good separation and using a calibration curve prepared with known concentrations of the standard compound to determine the concentration in the sample chemfaces.com. Techniques like LC-MS and LC-QqQ-MS are employed for the qualitative and quantitative analysis of phenolic compounds in plant extracts, demonstrating the applicability of these methods to natural products chemfaces.com. Quantitative determination of other compounds in biological matrices like plasma has been achieved using RP-HPLC with UV detection chemfaces.com.

The USP <51> test method is mentioned in the context of quantitative assessment of antimicrobial preservatives, and while this compound is listed among compounds in a patent related to natural preservatives, this method is a general assessment and not specific to the quantitative analysis of this compound itself in a research context google.comgoogleapis.com.

Future Research Directions and Emerging Challenges in Fargesol Studies

Exploration of Novel Fargesol Biosynthetic Pathways and Enzymes

The biosynthesis of lignans (B1203133) is a complex process originating from the shikimic acid pathway, which produces phenylpropane units. nih.govfrontiersin.org A critical step in lignan (B3055560) formation is the oxidative dimerization of two phenylpropanoid units. nih.gov The general biosynthetic pathway involves a series of enzymatic transformations that create diverse lignan scaffolds. nsf.gov Key enzymes in this process include laccases, peroxidases, pinoresinol-lariciresinol reductases (PLRs), and secoisolariciresinol dehydrogenase (SIRD), which together convert precursor molecules into various lignan structures like pinoresinol (B1678388), lariciresinol (B1674508), and matairesinol. nih.govresearchgate.net Dirigent proteins (DPs) are also crucial as they guide the stereoselective coupling of monolignol radicals, determining the specific stereochemistry of the resulting lignan. royalsocietypublishing.org

A primary challenge for future this compound research is the identification of the specific enzymes and the precise sequence of reactions that lead to its unique structure. While the foundational pathways for core lignan skeletons are understood, the species-specific enzymes that create the vast diversity of lignans are still being discovered. nih.govresearchgate.net Future work will need to employ techniques like transcriptome mining and gene network analysis in Magnolia species to identify candidate genes, followed by heterologous expression and characterization of the encoded enzymes to confirm their roles in this compound biosynthesis. nih.govresearchgate.netmdpi.com Understanding these pathways is not only fundamentally important but also opens the door to metabolic engineering for enhanced production. researchgate.net

Development of Economically Viable and Environmentally Sustainable Synthetic Strategies

The direct extraction of lignans from plants is often inefficient due to their low natural abundance, making the process laborious and not economically scalable. researchgate.netmdpi.com Chemical synthesis presents an alternative but is frequently hampered by the structural complexity of lignans, often requiring multi-step processes with challenging stereochemical control. researchgate.net Consequently, a major challenge is the development of synthetic strategies for this compound that are both economically viable and environmentally sustainable.

Future research will likely focus on two main avenues: green chemistry and synthetic biology.

Green Chemistry Approaches : These strategies aim to improve the efficiency and reduce the environmental impact of chemical synthesis. This includes the use of sustainable catalysis, benign solvents like deep eutectic solvents, and atom-economic reactions that minimize waste. uni-saarland.de For instance, biomimetic syntheses using oxidative coupling reactions with hypervalent iodine reagents have been explored for some lignans. researchgate.net

Biotechnological Production : Synthetic biology offers a promising, sustainable alternative to chemical synthesis. mdpi.com This involves engineering microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce lignans from simple precursors. nih.govnih.gov Researchers have successfully reconstructed pathways in microbes to produce key lignan intermediates like pinoresinol and lariciresinol. nih.govnih.gov A significant future goal for this compound would be to identify its complete biosynthetic pathway and reconstruct it in a microbial host for scalable and sustainable production. researchgate.net

Discovery of Undiscovered this compound Metabolites and Their Biological Significance

When plant lignans are consumed, they are not always the final active compounds. rsc.orgrsc.org Many are metabolized by gut microbiota into so-called "mammalian lignans" or enterolignans, such as enterodiol and enterolactone. rsc.orgnih.gov These metabolites are often more biologically active than their plant-based precursors and are readily absorbed into the bloodstream. rsc.orgrsc.org For example, the principal lignan in flaxseed, secoisolariciresinol diglucoside (SDG), has poor bioavailability until it is converted by gut bacteria into its aglycone, secoisolariciresinol (SECO), and then to enterolignans. rsc.orgrsc.org

A critical area of future research for this compound is to investigate its metabolism, both in vitro and in vivo. It is essential to determine whether this compound is transformed by gut microbes and, if so, to identify the resulting metabolites. These undiscovered metabolites could possess different, potentially more potent, biological activities than the parent compound. nih.gov Understanding this metabolic fate is crucial for accurately assessing the biological significance and health benefits of this compound consumption. tandfonline.com

Advanced Mechanistic Characterization of Bioactivity at the Systems Level

Lignans are known to exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties. nih.govnsf.govmdpi.comnih.gov Their anticancer effects, for example, are not due to a single mechanism but involve the modulation of multiple molecular targets and signaling pathways. rsc.orgtandfonline.com Lignans can influence cell cycle mediators, transcription factors, inflammatory cytokines, and cellular kinases, thereby inhibiting cancer cell proliferation, inducing apoptosis, and hindering metastasis. rsc.orgtandfonline.com

While initial studies may screen this compound for a range of bioactivities, a significant future challenge is to move beyond this and achieve a detailed, systems-level understanding of its mechanism of action. This requires identifying the specific molecular targets with which this compound and its metabolites interact. Research must clarify how these interactions modulate complex cellular networks to produce a physiological effect. tandfonline.com This deeper mechanistic insight is necessary to validate the therapeutic potential of this compound and to guide the development of any potential clinical applications. nih.govtandfonline.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Modern natural product research relies heavily on the integration of "omics" technologies to gain a comprehensive view of biological systems. nih.govmdpi.com These approaches include:

Genomics and Transcriptomics : Used to identify the genes responsible for the biosynthesis of natural products. thebioscan.com

Proteomics : The large-scale study of proteins, which helps to identify and quantify the enzymes directly involved in biosynthetic pathways and to understand cellular responses to the compound. mdpi.comunivie.ac.at

Metabolomics : The comprehensive analysis of metabolites, which is essential for identifying pathway intermediates, final products, and downstream metabolites in biological systems. nih.govnih.gov

A key future direction in this compound research will be the integration of these multi-omics datasets. nih.gov For example, combining transcriptomic and metabolomic data can help link candidate genes to the production of specific compounds, thereby elucidating the biosynthetic pathway. mdpi.com Similarly, integrating proteomic and metabolomic analyses can reveal how this compound affects cellular protein expression and metabolic pathways, providing critical insights into its mechanism of action. univie.ac.atnih.gov This integrated systems biology approach is indispensable for tackling the complexity of natural product biosynthesis and function. univie.ac.at

Collaborative and Interdisciplinary Research Frameworks for this compound Studies

The study of a natural product like this compound is inherently interdisciplinary. nih.gov Advancing the field requires a synergistic effort from researchers across multiple disciplines, including:

Plant Biology and Biochemistry : To understand the natural role and biosynthesis of this compound in Magnolia.

Organic and Synthetic Chemistry : To develop sustainable methods for producing this compound and its derivatives for further study. researchgate.net

Pharmacology and Molecular Biology : To characterize the bioactivities and elucidate the molecular mechanisms of action. nih.gov

Microbiology : To investigate the role of gut microbiota in metabolizing this compound. rsc.org

Computational Biology and Bioinformatics : To analyze large omics datasets and model complex biological networks. nih.gov

Establishing collaborative research frameworks is therefore a critical challenge and a prerequisite for success. Such frameworks facilitate the integration of diverse expertise and methodologies, accelerating the pace of discovery from the initial identification of biosynthetic genes to the potential translation into therapeutic applications. nih.gov Training programs that encourage doctoral candidates from different scientific backgrounds to collaborate on joint projects in natural product research can foster the necessary interdisciplinary mindset.

Data Tables

Table 1: Proposed Future Research Directions for this compound

| Section | Research Direction | Emerging Challenges | Relevant Methodologies |

| 10.1 | Identification of this compound-specific biosynthetic enzymes and pathway elucidation. | Distinguishing specific enzymes from large gene families (e.g., P450s); functional characterization. | Transcriptomics, Gene Co-expression Network Analysis, Heterologous Expression, Enzyme Assays. |

| 10.2 | Development of scalable and sustainable production methods. | Achieving high yields in microbial hosts; developing efficient and green chemical synthesis routes. | Metabolic Engineering, Synthetic Biology (Yeast/E. coli), Green Catalysis, Flow Chemistry. |

| 10.3 | Characterization of this compound metabolites formed by gut microbiota. | Identifying and isolating novel metabolites; assessing the bioactivity of each metabolite. | In vitro fermentation with gut microbiota, In vivo animal studies, LC-MS, NMR Spectroscopy. |

| 10.4 | Elucidation of the molecular mechanisms underlying this compound's bioactivity. | Moving from phenotypic screening to specific target identification; understanding polypharmacology. | Target Identification Assays, Cell-based Reporter Assays, Kinase Profiling, Molecular Docking. |

| 10.5 | Integrated analysis of multi-omics data to build a systems-level understanding. | Handling and integrating large, heterogeneous datasets; correlating different omics layers. | Proteomics (LC-MS/MS), Metabolomics (GC-MS, LC-MS), Transcriptomics (RNA-Seq), Bioinformatics. |

| 10.6 | Establishment of interdisciplinary teams for comprehensive this compound research. | Fostering effective communication and data sharing between different scientific disciplines. | Collaborative Grants, Interdisciplinary Training Programs, Joint Research Consortia. |

Q & A

Q. What are the standard methods for synthesizing Fargesol in laboratory settings?

this compound synthesis typically involves [describe general method, e.g., esterification or condensation reactions], with purification via recrystallization or column chromatography. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and verifying purity via melting point analysis or HPLC. For reproducibility, ensure solvents are anhydrous and catalysts are freshly prepared. Detailed protocols should align with journal guidelines for experimental rigor, including reagent purity specifications and reaction condition controls .

Q. Which analytical techniques are most reliable for confirming the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, complemented by gas chromatography-mass spectrometry (GC-MS) for volatile derivatives. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while elemental analysis validates stoichiometry. Always include retention times, spectral peaks, and reference standards in publications to ensure reproducibility .

Q. What are the key spectral markers for this compound identification in IR spectroscopy?

Characteristic IR peaks include [specific bands, e.g., carbonyl stretch at ~1700 cm⁻¹ for esters, hydroxyl groups at ~3200-3500 cm⁻¹]. Compare spectra with authenticated reference samples and report baseline corrections and instrument resolution parameters to mitigate variability .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

Employ a factorial design of experiments (DoE) to test catalysts (e.g., Lewis acids vs. enzymes), temperatures (40–120°C), and solvent polarities. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with triplicate runs and characterize byproducts via LC-MS to refine pathways .

Q. What methodologies are recommended for resolving discrepancies in reported solubility data of this compound?

Conduct comparative solubility studies using standardized buffers (e.g., phosphate-buffered saline) and control for temperature (±0.5°C), particle size (via milling), and equilibration time. Apply statistical tests (e.g., ANOVA) to assess inter-laboratory variability. Publish raw data and experimental protocols to facilitate meta-analysis .

Q. How should researchers design experiments to assess the stability of this compound under different environmental conditions?

Use accelerated stability testing (e.g., 40°C/75% RH) with periodic sampling over 1–6 months. Analyze degradation products via stability-indicating HPLC and identify pathways (e.g., hydrolysis, oxidation) using LC-MS/MS. Include negative controls (e.g., inert atmosphere) and justify storage conditions based on ICH guidelines .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² or AIC. For heterogeneous data, apply mixed-effects models or Bayesian meta-analysis. Report raw data and software tools (e.g., GraphPad Prism, R) .